5-Nitro-2-(trifluoromethyl)-1H-indole falls under the category of indole derivatives, which are known for their diverse biological activities. Indoles are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The incorporation of electron-withdrawing groups like nitro and trifluoromethyl enhances the reactivity and pharmacological potential of indoles, making them valuable in drug design and synthesis.
The synthesis of 5-nitro-2-(trifluoromethyl)-1H-indole can be achieved through several methods, primarily involving the introduction of the nitro and trifluoromethyl groups onto an indole scaffold.
The molecular structure of 5-nitro-2-(trifluoromethyl)-1H-indole can be described by its molecular formula and molecular weight of approximately 251.16 g/mol.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance:
5-Nitro-2-(trifluoromethyl)-1H-indole can participate in various chemical reactions due to its functional groups.
The mechanism by which 5-nitro-2-(trifluoromethyl)-1H-indole exerts its biological effects is linked primarily to its interactions with biological targets, particularly enzymes involved in metabolic pathways.
The trifluoromethyl group enhances binding affinity to certain enzyme active sites, while the nitro group may play a role in modulating enzyme activity through redox reactions. For example:
5-Nitro-2-(trifluoromethyl)-1H-indole has numerous applications across various scientific fields:
The indole nucleus—a bicyclic structure comprising fused benzene and pyrrole rings—represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with biological targets. This molecular framework mimics endogenous neurotransmitters like serotonin and tryptophan, enabling selective binding to diverse enzyme families and receptors. Indole derivatives constitute structural components of seven top-selling pharmaceuticals, including oncology agents (e.g., sunitinib for renal cell carcinoma) and kinase inhibitors (e.g., osimertinib for EGFR-mutant lung cancer), collectively generating over $15 billion in annual global sales [4]. The scaffold’s modularity facilitates extensive structural derivatization at multiple positions (C-3, C-5, N-1), allowing medicinal chemists to fine-tune pharmacokinetic properties and target affinity. Indole’s electron-rich system participates in π–π stacking, hydrogen bonding, and hydrophobic interactions, contributing to its broad therapeutic applications across anti-inflammatory, antimicrobial, and anticancer domains [7] [9].
Table 1: FDA-Approved Indole-Based Drugs (2020-2024)
Drug Name | Therapeutic Category | Primary Target | Structural Features |
---|---|---|---|
Osimertinib | Oncology (NSCLC) | EGFR-TK | Indole-2-carbonitrile |
Nintedanib | Pulmonary fibrosis | VEGFR/PDGFR/FGFR | N-methylindole core |
Panobinostat | Oncology (Myeloma) | HDAC inhibitor | C-5 substituted indole |
Alectinib | Oncology (NSCLC) | ALK inhibitor | Carbazole derivative |
Fluorination strategies—particularly trifluoromethyl (−CF₃) substitution—have become indispensable in modern drug design. The −CF₃ group’s strong electron-withdrawing nature (Hammett constant σₚ = 0.54) enhances metabolic stability by resisting oxidative degradation while simultaneously increasing membrane permeability and bioavailability. Approximately 35% of FDA-approved small-molecule drugs contain fluorine, with trifluoromethylated indoles emerging as a structurally distinct subclass [4] [6]. Position-specific effects are profound: C-2 trifluoromethylation lowers indole’s pKa, enhancing hydrogen-bond acceptor capacity, while C-5 substitution modulates aromatic electron density, influencing protein-ligand binding kinetics. These modifications improve pharmacokinetic profiles by reducing clearance rates and increasing volume of distribution. For instance, 2-trifluoromethylindole derivatives demonstrate enhanced blood-brain barrier penetration compared to non-fluorinated analogs, making them valuable candidates for CNS-targeted therapeutics [6].
Table 2: Physicochemical Impact of −CF₃ Substitution on Indole Derivatives
Property | Indole | 2-CF₃-Indole | 5-Nitro-2-CF₃-Indole |
---|---|---|---|
logP (Calculated) | 2.17 | 3.05 | 2.90 |
TPSA (Ų) | 15.8 | 15.8 | 42.2 |
Dipole Moment (D) | 1.96 | 2.87 | 5.34 |
LUMO Energy (eV) | -0.92 | -1.24 | -3.05 |
5-Nitro-2-(trifluoromethyl)-1H-indole (CAS 174734-30-6) integrates two pharmacophoric elements—a nitroaromatic system and a trifluoromethyl group—positioned for synergistic bioactivity. The C-5 nitro group (−NO₂) substantially lowers LUMO energy (-3.05 eV vs. -1.24 eV in non-nitrated analog), facilitating electron transfer in bioreductive activation processes [7]. This electronic profile makes the compound an attractive candidate for antimicrobial and antiprotozoal applications, analogous to nifurtimox’s mechanism against Trypanosoma cruzi [7]. Simultaneously, the −CF₃ group at C-2 enhances lipophilicity (cLogP ≈ 2.90) and membrane penetration. Early-stage research identifies this compound as a versatile synthetic intermediate for generating derivatives targeting cyclooxygenase-2 (COX-2) inhibition and antifungal activity [6]. Its structural duality enables dual-target engagement strategies, positioning it as a molecular scaffold for developing mechanistically novel therapeutics in infectious diseases and oncology [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7